![molecular formula C14H13BClNO3 B2868827 B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid CAS No. 874287-96-4](/img/structure/B2868827.png)
B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acids and their derivatives have been gaining interest in medicinal chemistry, particularly after the discovery of the drug bortezomib . The compound , B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid, is a boronic acid derivative. Boronic acids are commonly used in organic chemistry .
Synthesis Analysis
Boronic acids are valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is a method that has been developed, which involves a radical approach . The synthesis of boronic acid derivatives is relatively simple and well-known .Molecular Structure Analysis
The molecular formula of B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid is C14H13BClNO3 . The molecular weight is 289.52 .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a significant chemical reaction involving boronic acids . This reaction is catalytic and utilizes a radical approach .Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions
Boronic acids, including the compound , are often used in cross-coupling reactions . These reactions are a common method for creating carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .
Catalysis
Boronic acids can serve as catalysts in various chemical reactions . Their ability to form stable complexes with various substrates makes them useful in this role .
Medicinal Chemistry
In the field of medicinal chemistry , boronic acids are used in the development of new pharmaceuticals . They can interact with biological targets in unique ways, leading to a wide range of potential therapeutic applications .
Polymer and Optoelectronics Materials
Boronic acids are used in the creation of polymer and optoelectronics materials . Their unique properties can enhance the performance of these materials in various ways .
Sensing Applications
Boronic acids have been used in sensing applications . They can interact with diols and strong Lewis bases, which makes them useful in various sensing applications .
Biological Labelling and Protein Manipulation
Boronic acids, including the compound , can be used for biological labelling and protein manipulation . They can form covalent bonds with saccharides, which allows them to be used in the detection and manipulation of these biomolecules .
Separation Technologies
Boronic acids can be used in separation technologies . Their ability to selectively bind to certain molecules can be used to separate these molecules from a mixture .
Development of Therapeutics
Finally, boronic acids are used in the development of therapeutics . Their unique properties and interactions with biological molecules make them useful in the creation of new drugs .
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .
Mode of Action
The compound is a boronic acid derivative, which is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst, such as palladium . This process, known as transmetalation, forms a new carbon-carbon bond .
Biochemical Pathways
Boronic acids are known to play a role in various biochemical processes, including signal transduction, enzyme inhibition, and cell adhesion .
Pharmacokinetics
The pharmacokinetic properties of boronic acids can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters .
Result of Action
Boronic acids are known to exhibit various biological activities, including antibacterial, antifungal, and anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of boronic acids. For example, pH can affect the reactivity of boronic acids, as they can exist in different forms depending on the pH of the environment . Additionally, the presence of diols, which can form cyclic boronate esters with boronic acids, can also influence their reactivity .
Zukünftige Richtungen
The use of boron in drug design is fairly recent, and most biological activities of these compounds have been reported over the last decade . Given the promising properties of boronic acids, there is a growing interest in extending studies with these compounds in medicinal chemistry to develop new promising drugs .
Eigenschaften
IUPAC Name |
[4-[(4-chlorophenyl)methylcarbamoyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BClNO3/c16-13-7-1-10(2-8-13)9-17-14(18)11-3-5-12(6-4-11)15(19)20/h1-8,19-20H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKLCLAPRJJDSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

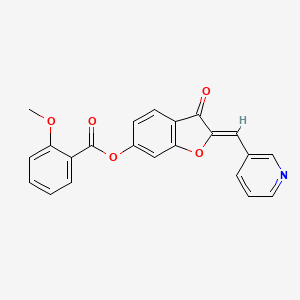
![5-Chloro-6-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2868747.png)
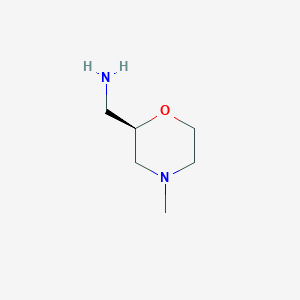
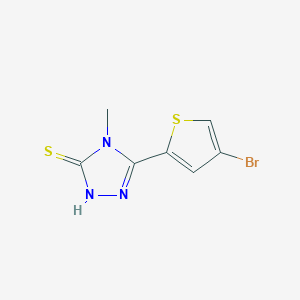
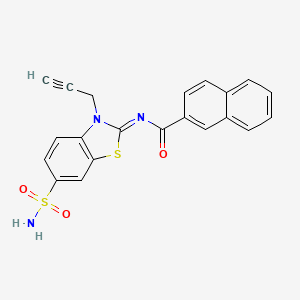

![(E)-1-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-3-phenylprop-2-en-1-ol](/img/structure/B2868757.png)
![5-Benzyl-2-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2868758.png)
![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2868760.png)
![1-phenyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2868761.png)

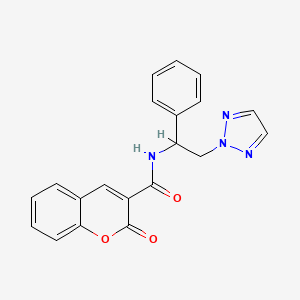
![N-[4-(aminomethyl)phenyl]-4-fluorobenzamide hydrochloride](/img/structure/B2868765.png)
![N-(3,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2868767.png)